![molecular formula C30H26FNO6 B11567389 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567389.png)

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

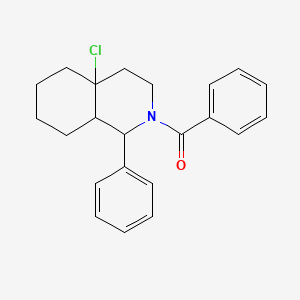

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluor-1-[4-(Pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion ist eine komplexe organische Verbindung, die in den Bereichen der medizinischen Chemie und Pharmakologie großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch eine einzigartige Struktur aus, die mehrere funktionelle Gruppen vereint, darunter einen Benzodioxol-Rest, einen fluorierten Phenylring und einen Chromeno-Pyrrol-Kern. Diese Strukturelemente tragen zu seiner vielfältigen chemischen Reaktivität und potenziellen biologischen Aktivitäten bei.

Herstellungsmethoden

Die Synthese von 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluor-1-[4-(Pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Benzodioxol-Restes: Der Benzodioxol-Rest kann durch Cyclisierung von Brenzkatechin mit Formaldehyd synthetisiert werden.

Einführung des fluorierten Phenylrings: Der fluorierte Phenylring wird durch eine nucleophile aromatische Substitutionsreaktion eingeführt.

Aufbau des Chromeno-Pyrrol-Kerns: Der Chromeno-Pyrrol-Kern wird durch eine Reihe von Cyclisierungsreaktionen gebildet, die häufig Palladium-katalysierte Kreuzkupplungsreaktionen beinhalten.

Endgültige Zusammenstellung: Der letzte Schritt beinhaltet die Kupplung des Benzodioxol-Restes mit dem Chromeno-Pyrrol-Kern unter bestimmten Reaktionsbedingungen, wie z. B. der Verwendung einer Base wie Cäsiumcarbonat und einem Palladiumkatalysator

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the benzodioxole and chromeno-pyrrole cores. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorinated phenyl group . The reaction conditions typically include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like toluene, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Analyse Chemischer Reaktionen

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluor-1-[4-(Pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Reduktion der Carbonylgruppen zu Alkoholen führt.

Substitution: Nucleophile Substitutionsreaktionen können am fluorierten Phenylring auftreten, wobei Nucleophile wie Amine oder Thiole das Fluoratom ersetzen.

Cyclisierung: Intramolekulare Cyclisierungsreaktionen können unter sauren oder basischen Bedingungen induziert werden, um verschiedene anellierte Ringsysteme zu bilden

Wissenschaftliche Forschungsanwendungen

Diese Verbindung hat mehrere wissenschaftliche Forschungsanwendungen:

Pharmakologie: Die Forschung ist im Gange, um ihr Potenzial als entzündungshemmendes Mittel zu untersuchen, da sie bestimmte Signalwege modulieren kann.

Materialwissenschaften: Die einzigartigen Struktureigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuartiger organischer Materialien mit spezifischen elektronischen Eigenschaften

Wirkmechanismus

Der Wirkmechanismus von 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluor-1-[4-(Pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Tubulin. Durch die Bindung an Tubulin stört die Verbindung die Mikrotubuli-Dynamik, was zur Zellzyklusarretierung und Apoptose in Krebszellen führt. Darüber hinaus kann sie andere Signalwege modulieren, die an Entzündungen und Zellproliferation beteiligt sind .

Wissenschaftliche Forschungsanwendungen

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Medicinal Chemistry: The compound has been investigated for its potential as a COX inhibitor and cytotoxic agent against cancer cell lines.

Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.

Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery.

Wirkmechanismus

The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This inhibition can lead to anti-inflammatory and analgesic effects.

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen gehören:

1-(1,3-Benzodioxol-5-yl)-2-propanol: Diese Verbindung teilt den Benzodioxol-Rest, jedoch fehlen der Chromeno-Pyrrol-Kern und der fluorierte Phenylring.

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: Diese Verbindungen haben einen ähnlichen Benzodioxol-Rest, unterscheiden sich jedoch in der Anwesenheit eines Thiazolrings anstelle des Chromeno-Pyrrol-Kerns.

Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-oxo-1,3-dioxoisoindolin-2-yl)acetat: Diese Verbindung weist einen Benzodioxol-Rest und einen Dioxoisoindolin-Kern auf, der sich von der Chromeno-Pyrrol-Struktur unterscheidet.

Die Einzigartigkeit von 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluor-1-[4-(Pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion liegt in seiner Kombination funktioneller Gruppen, die eine besondere chemische Reaktivität und biologische Aktivität verleihen.

Eigenschaften

Molekularformel |

C30H26FNO6 |

|---|---|

Molekulargewicht |

515.5 g/mol |

IUPAC-Name |

2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

InChI |

InChI=1S/C30H26FNO6/c1-2-3-4-13-35-21-9-6-19(7-10-21)27-26-28(33)22-15-20(31)8-12-23(22)38-29(26)30(34)32(27)16-18-5-11-24-25(14-18)37-17-36-24/h5-12,14-15,27H,2-4,13,16-17H2,1H3 |

InChI-Schlüssel |

DZIPCRRNPSOPDK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(4-chlorophenyl)ethenyl]quinolin-8-yl propanoate](/img/structure/B11567307.png)

![1-benzyl-5-bromo-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11567318.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B11567320.png)

![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11567324.png)

![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11567326.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B11567336.png)

![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxybenzohydrazide](/img/structure/B11567346.png)

![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11567349.png)

![2-ethoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11567354.png)

![N'-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11567359.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11567375.png)